Bienvenue dans la boutique en ligne BenchChem!

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylacetamide

Medicinal Chemistry Chemical Probes Physicochemical Properties

This cyclohexyl-substituted tetrazole acetamide offers a distinct steric and lipophilic profile (XLogP3 2.0) versus phenyl analogs. Ideal for α7 nAChR positive allosteric modulator screening and antimicrobial hit-to-lead programs (vendor-reported IC50 ~15 µM). Use as a reference standard for physicochemical profiling (PAMPA, solubility, PPB). Verify substitution pattern—N1-cyclohexyl is non-interchangeable with aromatic N1-substituents. Limited public bioactivity data means early-stage discovery advantage.

Molecular Formula C16H21N5O
Molecular Weight 299.378
CAS No. 921104-47-4
Cat. No. B2493669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylacetamide
CAS921104-47-4
Molecular FormulaC16H21N5O
Molecular Weight299.378
Structural Identifiers
SMILESC1CCC(CC1)N2C(=NN=N2)CNC(=O)CC3=CC=CC=C3
InChIInChI=1S/C16H21N5O/c22-16(11-13-7-3-1-4-8-13)17-12-15-18-19-20-21(15)14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,17,22)
InChIKeyMBJLKIOTWLMGPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylacetamide (CAS 921104-47-4) — Baseline Compound Identity for Procurement Screening


N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylacetamide (CAS 921104-47-4) is a synthetic small molecule (molecular formula C16H21N5O, molecular weight 299.37 g/mol) that belongs to the class of 1,5-disubstituted tetrazole acetamides [1]. This compound features a cyclohexyl substituent at the N1 position of the tetrazole ring, a methylene linker, and a 2-phenylacetamide moiety. Tetrazole-containing amides are widely recognized as bioactive scaffolds in medicinal chemistry due to the tetrazole ring's capacity to serve as a metabolically stable carboxylic acid bioisostere [2]. The compound is currently listed in commercial screening collections and serves as a building block for the synthesis of more complex molecules [1]. However, the scientific literature indexed in PubMed contains no primary research articles that report bioactivity data specifically for CAS 921104-47-4, indicating that its pharmacological profile remains largely uncharacterized in the public domain.

Why Generic Substitution Is Not Viable for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylacetamide


Tetrazole acetamides that share the same core scaffold but differ at the N1 substituent or the amide terminus are not functionally interchangeable. The cyclohexyl group at N1 imparts distinct steric, lipophilic, and conformational properties compared to aromatic N1-substituents such as phenyl, 4-ethoxyphenyl, or 3,4-dimethylphenyl, which are common in structurally analogous compounds [1]. These physicochemical differences directly influence target binding, metabolic stability, and solubility, making blanket substitution unsupported by data. Users seeking specific biological outcomes must verify that the cyclohexyl substitution pattern is present, as minor structural modifications can abolish or profoundly alter bioactivity within this chemotype [2]. Empirical evidence remains limited, and any substitution decision should be guided by direct experimental comparison.

Quantitative Differential Evidence for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylacetamide (CAS 921104-47-4)


Molecular Weight and Physicochemical Differentiation from N1-Phenyl Tetrazole Amide Analogs

The molecular weight of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylacetamide (299.37 g/mol) is substantially higher than that of the closest commercially available N1-phenyl tetrazole amide analog, N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide (217.23 g/mol) [1][2]. This 82.14 g/mol increase arises from the replacement of a phenyl ring with a cyclohexyl group at the N1 position and the extension of the acetamide terminus to a 2-phenylacetamide moiety. These structural differences produce a measurably higher calculated logP (XLogP3-AA = 2.0) compared to the phenyl analog, indicating increased lipophilicity that can affect membrane permeability and protein binding, with downstream implications for in vitro assay behavior [1].

Medicinal Chemistry Chemical Probes Physicochemical Properties

Antimicrobial Activity Screening Results for Tetrazole Acetamide Scaffold

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylacetamide has been reported to exhibit antimicrobial activity in preliminary screening, with an IC50 value of approximately 15 µM against bacterial strains after 48 hours of treatment . This value falls within the range reported for other tetrazole acetamide derivatives, with IC50 values typically spanning 10–50 µM in similar assays [1]. However, no head-to-head comparative data against specific bacterial strains or against defined comparator compounds are available for CAS 921104-47-4, and the specific bacterial strains tested have not been disclosed in the publicly available vendor datasheets.

Antimicrobial Antibacterial Screening

Potential Alpha 7 nAChR Positive Allosteric Modulation — Class‑Level Inference from Tetrazole‑Substituted Aryl Amide Patents

The tetrazole-substituted aryl amide chemotype, to which N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylacetamide belongs, is the subject of a Roche patent family (US 7,981,914) claiming positive allosteric modulators (PAMs) of the alpha 7 nicotinic acetylcholine receptor (α7 nAChR) [1]. The patent discloses a generic Markush structure that encompasses compounds with a tetrazole ring linked to aryl amide groups, including those with cycloalkyl N1 substituents such as cyclohexyl. While the specific compound CAS 921104-47-4 is not explicitly exemplified in the patent, its core scaffold is visually consistent with the claimed structural formula, placing it within the same chemical space. Structural analogs lacking the cyclohexyl group have been reported to exhibit α7 nAChR PAM activity with EC50 values in the low micromolar range in calcium flux assays [1].

Alpha 7 nAChR Positive Allosteric Modulator Neuroscience

Application Scenarios for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylacetamide (CAS 921104-47-4)


Chemical Probe Development for Alpha 7 Nicotinic Acetylcholine Receptor Allosteric Modulation

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylacetamide can be screened as part of a structurally diverse tetrazole amide library targeting α7 nAChR positive allosteric modulation. The cyclohexyl N1-substituent provides a distinct steric and lipophilic profile compared to the phenyl-substituted analogs disclosed in US Patent 7,981,914 . This compound may help probe the tolerance of the allosteric binding site for aliphatic cycloalkyl groups, complementing existing SAR data that focuses primarily on aromatic N1-substituents. Successful hits would require confirmation via calcium flux or electrophysiology assays in α7 nAChR-expressing cell lines . No class-level data is available for this specific substitution pattern.

Small-Molecule Antimicrobial Screening Against Gram-Positive and Gram-Negative Bacterial Panels

Preliminary vendor-reported data indicate that N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylacetamide exhibits antimicrobial activity with an IC50 of approximately 15 µM after 48 hours of treatment . This moderate potency suggests the compound may serve as a starting point for hit-to-lead optimization in antibacterial discovery programs, particularly against strains where tetrazole amides have shown activity in previous SAR studies . Users should confirm activity in standardized MIC assays against clinically relevant bacterial strains (e.g., S. aureus, E. coli) before committing to larger-scale procurement. Note that the strained and assay conditions underlying the reported IC50 value have not been fully disclosed by vendor sources.

Physicochemical Profiling and Solubility Assessment for Tetrazole Bioisostere Libraries

The computed XLogP3-AA value of 2.0 for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylacetamide places it in a moderately lipophilic range compared to more polar N1-phenyl tetrazole analogs (estimated XLogP ≈ 0.8) . This property makes the compound a useful reference standard for evaluating the impact of N1-substituent lipophilicity on solubility, permeability, and plasma protein binding within tetrazole amide screening libraries. Users conducting parallel artificial membrane permeability assays (PAMPA) or kinetic solubility measurements can employ this compound alongside N1-phenyl and N1-alkyl analogs to generate comparative physicochemical profiles that guide lead optimization . No comparative biological data are available.

Quote Request

Request a Quote for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.